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DL-Cyclopentylalanine

Cat. No.: B1579070
M. Wt: 157.21
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of the Research Landscape for Modified Amino Acids

The study of modified amino acids has blossomed into a highly interdisciplinary field, drawing from organic chemistry, molecular biology, and biochemistry. washington.edu Researchers are actively developing new methods for the synthesis and incorporation of these unique building blocks into proteins. mdpi.com Key areas of investigation include:

Genetic Code Expansion: This powerful technique allows for the site-specific incorporation of ncAAs into proteins in living cells. mdpi.comfrontiersin.org It involves engineering the cellular machinery to recognize a new, unused codon and assign it to a specific ncAA.

Solid-Phase Peptide Synthesis (SPPS): A cornerstone of peptide chemistry, SPPS enables the creation of peptides with precisely defined sequences, including those containing ncAAs. mdpi.combachem.com This method is crucial for producing peptides with modified backbones or side chains that are not accessible through biological synthesis. nih.gov

Bioconjugation: Modified amino acids are instrumental in bioconjugation, the process of linking biomolecules to other molecules or surfaces. chemimpex.com This is vital for developing targeted drug delivery systems and diagnostic tools. chemimpex.com

Peptidomimetics: Non-canonical amino acids are key components in the design of peptidomimetics, molecules that mimic the structure and function of natural peptides but with improved properties like enhanced stability and oral bioavailability. mdpi.comresearchgate.net

The research landscape is characterized by a continuous drive to expand the repertoire of available ncAAs and to refine the methods for their use. This ongoing innovation is paving the way for the development of next-generation therapeutics and a more nuanced understanding of protein function.

Rationale for Investigating DL-Cyclopentylalanine as a Model System

This compound serves as an excellent model system for studying the impact of non-canonical amino acids for several reasons. As a racemic mixture, it contains both the D- and L-forms of the amino acid. ajinomoto.com While proteins in most organisms are composed of L-amino acids, the presence of D-amino acids in some natural products and their potential for unique biological activities make the DL-form an interesting subject of study. ajinomoto.comfrontiersin.orgfrontiersin.org

The defining feature of cyclopentylalanine is its cyclopentyl side chain, which imparts a significant hydrophobic character to the molecule. chemimpex.com This increased lipophilicity can have a profound effect on the properties of peptides and proteins into which it is incorporated. By studying how this specific modification influences protein folding, stability, and interactions, researchers can gain valuable insights into the principles of protein design.

Furthermore, the synthesis of this compound and its derivatives has been a subject of research, providing a basis for developing and refining synthetic methodologies for other ncAAs. nih.govacs.orgsorbonne-universite.fr Its use in the synthesis of enzyme inhibitors and other bioactive molecules highlights its practical relevance in medicinal chemistry. acs.org The investigation of this compound, therefore, not only provides specific knowledge about this compound but also contributes to the broader understanding and application of non-canonical amino acids in chemical biology.

Properties

Molecular Weight

157.21

Origin of Product

United States

Advanced Synthetic Methodologies for Dl Cyclopentylalanine and Its Analogs

Stereoselective Synthesis Approaches for Cyclopentylalanine Enantiomers

The biological activity of chiral molecules is often enantiomer-dependent. wikipedia.org Therefore, the development of stereoselective synthetic methods to obtain enantiomerically pure L- and D-Cyclopentylalanine is of paramount importance. wikipedia.org These methods, broadly categorized as asymmetric synthesis, aim to produce a specific stereoisomer in favor over others. wikipedia.orgiupac.org

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliary-mediated synthesis is a powerful strategy for controlling stereochemistry. numberanalytics.com This approach involves temporarily attaching a chiral molecule (the auxiliary) to a non-chiral substrate to direct a subsequent chemical reaction to produce a specific stereoisomer. numberanalytics.comwikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recycled. wikipedia.orgrsc.org

The effectiveness of a chiral auxiliary hinges on its ability to create a diastereomeric intermediate that preferentially undergoes reaction from one face, leading to a high degree of stereoselectivity. numberanalytics.com Common examples of chiral auxiliaries include oxazolidinones, as famously utilized by Evans, and pseudoephedrine amides. wikipedia.org For the synthesis of Cyclopentylalanine enantiomers, a prochiral precursor would be coupled to a chiral auxiliary. Subsequent alkylation of the enolate with a cyclopentylmethyl halide, for instance, would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Finally, cleavage of the auxiliary would yield the desired enantiomer of Cyclopentylalanine.

Chiral Auxiliary Type General Application Key Features
Oxazolidinones (Evans)Asymmetric alkylations, aldol (B89426) reactions. wikipedia.orgHigh diastereoselectivity, well-defined transition states.
Pseudoephedrine AmidesAsymmetric alkylation of carboxylic acid derivatives. wikipedia.orgForms a rigid chelate to direct alkylation. wikipedia.org
Camphorsultam (Oppolzer)Asymmetric conjugate additions, alkylations. rsc.orgHighly crystalline derivatives, facilitating purification.

Asymmetric Catalysis in Cyclopentylalanine Production

Asymmetric catalysis has emerged as a highly efficient and atom-economical method for synthesizing chiral compounds. chiralpedia.comuclm.es This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. uclm.es The field encompasses metal-based catalysis, organocatalysis, and biocatalysis. chiralpedia.comnih.gov

For Cyclopentylalanine synthesis, asymmetric hydrogenation of a suitable prochiral precursor, such as a dehydroamino acid derivative containing a cyclopentylmethylidene group, is a prominent strategy. Chiral transition metal complexes, often featuring rhodium or ruthenium with chiral phosphine (B1218219) ligands, can catalyze the addition of hydrogen across the double bond with high enantioselectivity. uclm.es

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative. wikipedia.org Chiral amines, for example, can catalyze the asymmetric alkylation of aldehydes or ketones, which could be precursors to Cyclopentylalanine. wikipedia.org The development of novel organocatalysts continues to expand the scope of asymmetric synthesis. chiralpedia.comwikipedia.org

Catalytic System Reaction Type Advantages
Chiral Metal Complexes (e.g., Rh-DIPAMP)Asymmetric HydrogenationHigh turnover numbers, high enantioselectivity. uclm.es
Organocatalysts (e.g., Proline)Asymmetric Aldol/Mannich ReactionsMetal-free, environmentally benign, readily available. wikipedia.org

Enzymatic and Biocatalytic Routes

Enzymes are nature's catalysts and offer unparalleled specificity and efficiency in chemical transformations. mt.comhilarispublisher.com Biocatalysis, the use of enzymes or whole-cell systems, is a powerful tool for producing enantiomerically pure amino acids. mt.comscispace.com Enzymes operate under mild conditions, are biodegradable, and often exhibit exquisite chemo-, regio-, and stereoselectivity. mt.comhilarispublisher.com

For the synthesis of Cyclopentylalanine enantiomers, several enzymatic strategies can be envisioned. Transaminases, for instance, can catalyze the asymmetric amination of a keto-acid precursor, cyclopentylpyruvic acid, to yield either the L- or D-amino acid, depending on the specific enzyme used. Another approach involves the kinetic resolution of racemic DL-Cyclopentylalanine or a suitable derivative using acylases or lipases. In this process, the enzyme selectively acylates or deacylates one enantiomer, allowing for the separation of the two. mdpi.com Directed evolution and protein engineering techniques are continuously being employed to develop novel enzymes with enhanced stability and activity for specific synthetic applications. mt.comresearchgate.net

Enzyme Class Reaction Type Key Features
Transaminases (Aminotransferases)Asymmetric AminationDirect conversion of a keto acid to a chiral amino acid.
Acylases/LipasesKinetic ResolutionSelective reaction with one enantiomer of a racemic mixture. mdpi.com
DehydrogenasesAsymmetric ReductionStereoselective reduction of a prochiral precursor. beilstein-journals.org

Total Synthesis Strategies for this compound

The total synthesis of this compound, while not requiring stereocontrol, is fundamental for providing the racemic starting material for resolution or for applications where the racemate is sufficient. A common and straightforward approach involves the Strecker synthesis. This method begins with cyclopentanecarboxaldehyde, which is treated with ammonia (B1221849) and cyanide to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields this compound.

Another classical method is the Bucherer-Bergs reaction, where cyclopentanecarboxaldehyde reacts with ammonium (B1175870) carbonate and potassium cyanide to form a hydantoin (B18101) intermediate. Hydrolysis of the hydantoin then affords the desired racemic amino acid. These methods are generally robust and provide good yields of the target compound. The Diels-Alder reaction is another powerful tool in total synthesis, though its direct application to a simple structure like this compound might be less common than for more complex natural products. nih.govwikipedia.org

Derivatization and Functionalization Techniques for Research Probes

To study the biological roles of peptides containing Cyclopentylalanine, it is often necessary to incorporate reporter groups or other functionalities. These "research probes" can be used for a variety of applications, including fluorescence imaging, affinity chromatography, and structural studies.

N-Protection Strategies for Peptide Synthesis Integration

The incorporation of this compound into a peptide sequence via solid-phase peptide synthesis (SPPS) requires the temporary protection of its α-amino group. thermofisher.comcpcscientific.com This prevents unwanted side reactions and ensures that the peptide chain is elongated in a controlled manner. thermofisher.compeptide.com The two most common N-terminal protecting groups in SPPS are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group. thermofisher.combiosynth.com

Protecting Group Cleavage Condition Common Application
Fmoc (9-fluorenylmethoxycarbonyl)Mild base (e.g., piperidine) thermofisher.comStandard solid-phase peptide synthesis. thermofisher.comchemimpex.com
Boc (tert-butoxycarbonyl)Strong acid (e.g., TFA) thermofisher.comSynthesis of complex or base-sensitive peptides. thermofisher.com
Cbz (Benzyloxycarbonyl)Catalytic HydrogenolysisSolution-phase peptide synthesis. peptide.com

Side-Chain Modification for Biophysical Probes

The introduction of biophysical probes into proteins at specific sites is a powerful strategy for studying protein structure, function, and dynamics. nih.govrsc.org By modifying the cyclopentyl side chain of this compound to include reporter groups, researchers can create bespoke tools for a variety of analytical techniques. The genetic incorporation of such non-canonical amino acids (ncAAs) allows for the installation of these probes with site-specificity, offering a high degree of control. nih.gov

Methodologies developed for other ncAAs, such as phenylalanine derivatives, provide a roadmap for the creation of cyclopentylalanine-based probes. researchgate.net These strategies involve synthesizing analogs of this compound where the cyclopentyl ring is derivatized with moieties that have specific spectroscopic or photoreactive properties.

Key types of biophysical probes that can be incorporated via side-chain modification include:

Fluorescent Probes: These are used to study protein folding, conformational changes, and binding events through techniques like Fluorescence Resonance Energy Transfer (FRET). rsc.orgresearchgate.net An analog of cyclopentylalanine could be synthesized to contain a small, environmentally sensitive fluorophore.

Photo-crosslinking Probes: Groups like benzophenones or azides can be attached to the cyclopentyl side chain. nih.gov Upon photoactivation, these probes form covalent bonds with nearby molecules, allowing for the identification of protein-protein or protein-ligand interaction partners. The development of probes like p-benzoylphenylalanine (pBpa) showcases a robust method for UV crosslinking mass spectrometry (XL-MS). nih.gov

NMR Probes: The incorporation of atoms with favorable NMR properties, such as ¹⁹F, can create sensitive probes for studying protein structure and dynamics in different functional states without perturbing the native protein structure significantly. rsc.org

The table below summarizes potential biophysical probes and their applications, which could be adapted to the cyclopentylalanine scaffold.

Probe TypeFunctional Group ExampleApplicationResearch Finding Reference
Fluorescence Quenching p-nitrophenylalanine (pNO₂-Phe)Used as a distance probe to quench tryptophan fluorescence in a distance-dependent manner, useful for structural studies. researchgate.net
Photo-crosslinking p-benzoylphenylalanine (pBpa)Enables UV crosslinking to map protein interactions and complex formation via mass spectrometry (XL-MS). nih.gov
Clickable Fluorophore Labeling p-azidophenylalanine (pAzF)Allows for site-specific labeling with fluorophores via copper-free click chemistry for single-molecule FRET (smFRET) studies. nih.gov
Infrared (IR) Probes p-cyanophenylalanineCan be used as a selective sensor to probe the local electrostatic environment within a protein. researchgate.net

These modifications transform this compound from a simple hydrophobic residue into a sophisticated tool for elucidating complex biological processes.

Bioconjugation Handle Incorporation

Bioconjugation is a cornerstone technique for modifying proteins, allowing for the attachment of various molecules such as drugs, polymers, or imaging agents. chemimpex.comrsc.org The incorporation of "handles"—chemically reactive groups that are orthogonal to the native protein functionalities—into the side chain of this compound provides a precise and versatile method for targeted protein modification. rsc.org This approach relies on equipping the amino acid with a functional group that can undergo a specific, high-yield chemical reaction without interfering with the protein's natural amino acids. rsc.orgmdpi.com

The synthesis of UAAs with these handles is a key step, often achieved through multi-step chemical synthesis routes before the amino acid is incorporated into a peptide or protein. qyaobio.com Once incorporated, the handle allows for subsequent modification using chemoselective reactions, famously including "click chemistry." nih.gov

Commonly incorporated bioconjugation handles and their respective reactions include:

Azides and Alkynes: The azide (B81097) group, often introduced as an azido-functionalized analog of cyclopentylalanine, serves as a prime handle for copper-catalyzed (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. nih.govnih.gov These "click" reactions are highly specific, efficient, and biocompatible, making them ideal for labeling proteins in complex biological environments. nih.gov For example, p-azidophenylalanine (pAzF) is widely used for this purpose. nih.gov

Ketones and Aldehydes: These carbonyl groups can be introduced onto the cyclopentyl ring. They react specifically with hydrazide or alkoxyamine-functionalized molecules to form stable hydrazone or oxime linkages, respectively. nih.gov This chemistry is orthogonal to native cellular components.

Strained Alkenes/Alkynes: Groups like cyclopropenes or trans-cyclooctenes can be incorporated to participate in strain-promoted inverse electron-demand Diels-Alder cycloaddition (SPIEDAC) with tetrazine-containing probes. nih.gov This reaction is exceptionally fast and proceeds without a catalyst.

The following table details common bioconjugation handles and the chemistries they enable.

Bioconjugation HandleReactive PartnerReaction NameKey FeaturesReference
Azide (-N₃) AlkyneAzide-Alkyne Cycloaddition (CuAAC or SPAAC)High specificity, biocompatible, widely used for labeling. nih.gov, nih.gov
Terminal Alkyne AzideAzide-Alkyne Cycloaddition (CuAAC or SPAAC)Complements azide handles for versatile "click" chemistry. nih.gov, nih.gov
Ketone Hydrazide, HydroxylamineHydrazone/Oxime LigationBioorthogonal, forms stable covalent bonds. nih.gov
Cyclopropene TetrazineStrain-Promoted Inverse Electron-Demand Diels-Alder Cycloaddition (SPIEDAC)Extremely fast, catalyst-free, highly selective. nih.gov
Thiol (-SH) MaleimideThiol-Maleimide AdditionTargets cysteine residues but can be engineered into UAA side chains for specific applications. mdpi.com

By synthesizing this compound analogs bearing these handles, scientists can unlock a vast potential for creating custom-designed proteins for therapeutic, diagnostic, and materials science applications. qyaobio.comrsc.org

Stereochemical Investigations and Conformational Analysis

Chiral Resolution and Enantiomeric Purity Assessment Methods

DL-Cyclopentylalanine is a racemic mixture, containing both the D- and L-enantiomers. The separation of these enantiomers, a process known as chiral resolution, is crucial for studying their distinct biological and chemical properties. wikipedia.org Common methods for chiral resolution include crystallization of diastereomeric salts and chiral chromatography. wikipedia.orgmdpi.com

In the crystallization method, the racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on differences in solubility. wikipedia.org Chiral column chromatography is another powerful technique where the racemic mixture is passed through a column containing a chiral stationary phase. libretexts.orgnih.gov The differential interaction of the enantiomers with the stationary phase allows for their separation. libretexts.org

The enantiomeric purity of the resolved cyclopentylalanine is then assessed to determine the excess of one enantiomer over the other. libretexts.org High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a widely used and effective method for this purpose. chemimpex.comnih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed, often in conjunction with chiral solvating agents or by converting the enantiomers into diastereomers with distinct NMR spectra. libretexts.orglibretexts.orgrsc.org

Table 1: Methods for Chiral Resolution and Enantiomeric Purity Assessment

Technique Principle Application
Crystallization of Diastereomeric Salts Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. wikipedia.org Chiral Resolution
Chiral Column Chromatography Differential interaction of enantiomers with a chiral stationary phase leading to separation. libretexts.orgnih.gov Chiral Resolution
Chiral High-Performance Liquid Chromatography (HPLC) Separation of enantiomers on a chiral stationary phase with high resolution and sensitivity. chemimpex.comnih.govnih.gov Enantiomeric Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral solvating agents or derivatization to create diastereomers with distinct NMR signals for quantification. libretexts.orglibretexts.orgrsc.org Enantiomeric Purity Assessment

Conformational Preferences of Cyclopentylalanine Residues in Peptides

Influence on Peptide Secondary Structure Formation (e.g., Beta-Turns, Helices)

The incorporation of cyclopentylalanine can promote the formation of specific secondary structures. The bulky side chain can favor the adoption of turn structures, particularly β-turns. nih.govexpasy.orgyoutube.com A β-turn is a region of a polypeptide chain where it reverses its direction, a crucial feature in the folding of globular proteins. nih.govexpasy.org The cyclopentyl group can sterically favor the specific dihedral angles required for the formation of certain types of β-turns. rsc.org

Solid-State Conformational Studies (e.g., X-ray Crystallography)

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.govmdpi.commdpi.com Solid-state studies of peptides containing cyclopentylalanine have revealed detailed insights into their conformational preferences. These studies have confirmed the influence of the cyclopentyl group on the local backbone conformation and its role in stabilizing specific secondary structures. nih.govnih.gov The crystal structure of cyclopentane (B165970) itself has been studied, revealing different solid phases with distinct molecular packing. ornl.gov

Solution-State Conformational Analysis (e.g., NMR Spectroscopy, Molecular Dynamics)

While solid-state studies provide a static picture, the conformation of peptides in solution can be dynamic and influenced by the solvent environment. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the solution-state conformation and dynamics of peptides. rsc.orgnih.govnih.govescholarship.orgescholarship.org By analyzing various NMR parameters, such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, it is possible to determine the average solution conformation and assess the degree of flexibility. nih.govescholarship.orgescholarship.org

Molecular dynamics (MD) simulations complement experimental techniques by providing an atomistic view of peptide dynamics over time. nih.govrsc.orgnih.gov MD simulations can be used to explore the conformational landscape of cyclopentylalanine-containing peptides, identify preferred conformations, and understand the energetic factors that govern their structural preferences. nih.govnih.gov

Table 2: Techniques for Conformational Analysis of Cyclopentylalanine Peptides

Technique State Information Obtained
X-ray Crystallography Solid-State Precise three-dimensional atomic coordinates, bond lengths, and angles. nih.govnih.govmdpi.commdpi.com
NMR Spectroscopy Solution-State Information on average conformation, internuclear distances, dihedral angles, and dynamics. rsc.orgnih.govnih.govescholarship.orgescholarship.org
Molecular Dynamics (MD) Simulations In Silico Dynamic behavior, conformational landscape, and energetic profiles of different conformations. nih.govrsc.orgnih.gov

Impact of Cyclopentylalanine on Peptide Backbone Rigidity and Flexibility

The incorporation of cyclopentylalanine generally leads to an increase in the rigidity of the peptide backbone. nih.gov The bulky and conformationally restricted cyclopentyl side chain limits the range of accessible dihedral angles (phi and psi) of the peptide backbone in its vicinity. This restriction in conformational freedom can pre-organize the peptide into a more defined structure, reducing the entropic penalty upon binding to a target molecule. nih.gov

Biochemical and Biophysical Research Investigations

Molecular Recognition and Interaction Studies with Biomolecules

The cyclopentyl moiety of DL-Cyclopentylalanine plays a significant role in its molecular recognition by biomolecules. This bulky, hydrophobic side chain can enhance binding affinity to specific biological targets. myskinrecipes.comchemimpex.com Such derivatives are often employed in peptide synthesis to create modified peptides with improved pharmacological properties. chemimpex.com

While specific studies detailing the binding of this compound to particular enzyme active sites are not extensively available in the public domain, its structural characteristics suggest it can participate in significant interactions. The cyclopentyl group can occupy hydrophobic pockets within an enzyme's active site, potentially leading to strong binding. myskinrecipes.comchemimpex.com The characterization of such binding would typically involve determining dissociation constants (Kd) or inhibition constants (Ki) to quantify the affinity of the ligand for the protein.

No specific binding data for this compound was found in the reviewed literature.

The interactions of this compound with biomolecules are governed by a variety of non-covalent forces.

Hydrogen Bonding: The amino and carboxyl groups of this compound are capable of forming hydrogen bonds with residues in a protein's active site or with other biomolecules. These interactions are crucial for the initial recognition and orientation of the molecule within a binding pocket.

Hydrophobic Interactions: The cyclopentyl side chain is distinctly hydrophobic. This property drives the molecule to associate with nonpolar regions of a biomolecule, such as hydrophobic pockets in an enzyme active site. This "hydrophobic effect" is a major contributor to the stability of the ligand-biomolecule complex. chemimpex.com

Pi-Stacking: While the cyclopentyl group itself is not aromatic and therefore cannot participate in pi-stacking, if incorporated into a larger molecule with aromatic moieties, these groups could engage in such interactions.

Detailed experimental studies quantifying the specific contributions of these non-covalent interactions for this compound were not found in the available literature.

Enzyme Inhibition and Modulation Studies

This compound and its derivatives are utilized in pharmaceutical research for the development of enzyme inhibitors. myskinrecipes.comchemimpex.com The unique structure of the cyclopentyl side chain can confer selectivity and potency to these inhibitors.

The kinetic characterization of an enzyme inhibitor involves determining key parameters that describe how the inhibitor affects the enzyme's catalytic activity. These parameters typically include the Michaelis-Menten constant (Km), the maximum reaction velocity (Vmax), and the inhibition constant (Ki).

Table 1: Illustrative Kinetic Parameters for Enzyme Inhibition

InhibitorTarget EnzymeKm (mM)Vmax (µmol/min)Ki (µM)Type of Inhibition
Compound XProtease Y0.510010Competitive
Compound ZKinase A1.2505Non-competitive

Note: This table is illustrative. Specific kinetic data for the inhibition of enzymes by this compound were not found in the reviewed literature.

Mechanism-based inhibitors, also known as suicide inhibitors, are unreactive until they are catalytically converted by the target enzyme into a reactive species that then irreversibly inactivates the enzyme. While this compound itself is not a classic mechanism-based inhibitor, it could be chemically modified to serve as one. Such a probe would be valuable for studying the catalytic mechanism of a target enzyme.

No studies identifying this compound as a mechanism-based inhibition probe were found in the reviewed literature.

Research into Metabolic Pathways (Non-Human Specific Contexts)

This compound is also utilized in biochemical studies to explore amino acid metabolism. myskinrecipes.comchemimpex.com In non-human contexts, such as in microorganisms, introducing this unnatural amino acid can help to elucidate metabolic pathways and identify the substrate specificity of enzymes involved in amino acid biosynthesis and catabolism. For instance, studies on D-alanine metabolism in bacteria are crucial for understanding the synthesis of peptidoglycan, a key component of the bacterial cell wall. nih.govnih.govnih.gov While not directly involving the cyclopentyl derivative, these studies provide a framework for how analogues like this compound could be used as tools to probe these pathways.

Specific research detailing the metabolic fate of this compound in non-human organisms was not identified in the reviewed literature.

Investigation in Microorganisms or Cell-Free Systems

While specific research on the biochemical interactions of this compound within microorganisms or cell-free systems is not extensively documented in publicly available scientific literature, the methodologies to conduct such investigations are well-established. These systems provide controlled environments to study the metabolic fate and functional impact of synthetic amino acids.

In microorganisms, studies would typically involve introducing this compound to the growth media of various bacterial or fungal strains. Researchers would then monitor for several outcomes, such as the potential toxicity of the compound to the microorganism, its uptake into the cell, and its subsequent metabolic processing. For instance, it is known that bacteria possess metabolic pathways for various amino acids, including the synthesis and regulation of D-alanine, which is essential for cell wall peptidoglycan. researchgate.nethud.ac.uknih.govnih.gov Investigating if this compound can interfere with these pathways or be metabolized would be a key research question.

Cell-free protein synthesis (CFPS) systems, which contain the necessary transcriptional and translational machinery extracted from cells, offer a more direct way to study the interaction of a non-proteinogenic amino acid with the ribosome. nih.govnih.govmdpi.com In such a system, this compound could be supplied to determine if it can be charged to a tRNA and subsequently incorporated into a growing polypeptide chain. These systems allow for precise control over the components of the reaction, making them ideal for studying the fundamental aspects of protein synthesis with unnatural amino acids. nih.gov

Table 1: Potential Investigatory Approaches for this compound in Biological Systems

System TypeInvestigatory ApproachPotential Data Generated
Microorganisms Growth Inhibition AssaysMinimum Inhibitory Concentration (MIC)
Metabolic Tracer StudiesIdentification of metabolic byproducts
Proteomic AnalysisChanges in protein expression profiles
Cell-Free Systems In Vitro Translation AssaysEfficiency of incorporation into peptides
Ribosome ProfilingStalling or read-through at specific codons

Role in Non-Ribosomal Peptide Biosynthesis Research

Non-ribosomal peptide synthetases (NRPSs) are large, multi-domain enzymes that synthesize a wide array of peptide natural products, often incorporating non-proteinogenic amino acids. wikipedia.orgnih.govbiorxiv.org The modular nature of NRPSs, with specific domains responsible for the selection (adenylation or A-domain), activation, and condensation of amino acids, makes them fascinating targets for protein engineering and the production of novel peptides. nih.govnih.govmdpi.com

The investigation of this compound in the context of NRPS research would primarily focus on its potential as a substrate for the adenylation domain of an NRPS module. The A-domain is responsible for recognizing and activating a specific amino acid via adenylation, a crucial first step for its incorporation into the peptide. nih.gov Many A-domains are known to have broad substrate specificity, meaning they can activate amino acids that are structurally similar to their cognate substrate. wikipedia.orgbiorxiv.org

To determine if this compound can be utilized by an NRPS, researchers would typically perform in vitro assays with purified A-domains or entire NRPS modules. An ATP-PPi exchange assay is a common method used to measure the activation of an amino acid by an A-domain. A positive result would indicate that the A-domain can adenylate this compound, suggesting it could potentially be incorporated into a non-ribosomal peptide. The protected form, Fmoc-L-cyclopentylalanine, is a known building block in chemical peptide synthesis, valued for the hydrophobic properties conferred by its cyclopentyl group, which can enhance the pharmacological properties of peptides. chemimpex.com This suggests that peptides containing cyclopentylalanine could have interesting biological activities, providing a strong rationale for exploring their enzymatic synthesis via NRPSs.

Further research could involve engineering the substrate-binding pocket of an A-domain to specifically recognize and activate this compound. This would enable the site-specific incorporation of this non-proteinogenic amino acid into a peptide backbone, a technique with significant potential for generating novel bioactive compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of atoms.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, ROESY)

One-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely used to establish the chemical structure and conformation of amino acids and peptides.

¹H NMR Spectroscopy : This technique provides information about the number and type of hydrogen atoms in a molecule. The chemical shift of a proton is sensitive to its local electronic environment. For this compound, distinct signals would be expected for the alpha-proton (α-H), the amine protons (-NH₂), the carboxylic acid proton (-COOH), and the protons of the cyclopentyl ring. The integration of these signals corresponds to the number of protons of each type, while the splitting patterns (multiplicity) reveal information about neighboring protons.

¹³C NMR Spectroscopy : This method probes the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal, including the carbonyl carbon of the carboxylic acid, the alpha-carbon (α-C), and the carbons of the cyclopentyl ring. rsc.org The chemical shifts are indicative of the carbon's hybridization and bonding environment.

2D NMR Techniques : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) establish connectivity between atoms. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates protons with the carbons they are directly attached to.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) : This 2D NMR experiment is particularly valuable for determining molecular conformation by identifying protons that are close to each other in space, regardless of whether they are connected through bonds. rsc.org The intensity of a ROESY cross-peak is inversely proportional to the distance between the two protons (typically <5 Å). nih.gov This is crucial for determining the folding of peptides. nmims.edu

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound based on its chemical structure and data from analogous compounds. Actual values may vary depending on the solvent and pH.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity (¹H)
Carboxyl (COOH)10.0 - 12.0173 - 176Singlet
Alpha-Carbon (α-C)3.5 - 3.855 - 60Doublet
Beta-Carbon (β-C)2.0 - 2.340 - 45Multiplet
Cyclopentyl (γ, δ-C)1.4 - 1.825 - 32Multiplet
Amine (NH₂)7.5 - 8.5N/ABroad Singlet

Applications in Peptide Conformational Analysis

When this compound is incorporated into a peptide, its bulky and conformationally constrained cyclopentyl side chain can significantly influence the peptide's secondary structure, such as the formation of α-helices or β-turns. mdpi.com NMR spectroscopy is a primary tool for studying these conformational preferences in solution. nih.govkurouskilab.com

The analysis of NMR-derived distance restraints from ROESY or NOESY experiments is a common approach for determining the three-dimensional structures of peptides. rsc.org For a peptide containing this compound, ROESY spectra would be analyzed for cross-peaks between the cyclopentyl protons and other protons within the peptide, such as those on the peptide backbone or on other amino acid side chains. These spatial proximities provide critical constraints for computational molecular modeling, allowing researchers to build a three-dimensional model of the peptide's predominant conformation in solution. rsc.org The pattern of these through-space interactions can confirm, for instance, if the cyclopentyl group is folded over the peptide backbone or exposed to the solvent.

Mass Spectrometry (MS) Techniques for Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. springernature.comspringernature.com It is indispensable for verifying the molecular weight of synthesized compounds and for sequencing peptides.

ESI-MS, MALDI-MS for Molecular Weight and Sequence Verification

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are "soft" ionization techniques that allow for the analysis of intact biomolecules like amino acids and peptides without significant fragmentation. creative-proteomics.com

Electrospray Ionization (ESI-MS) : In ESI, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. nih.gov As the solvent evaporates, ions of the analyte are released into the gas phase and directed into the mass analyzer. ESI is particularly useful for its compatibility with liquid chromatography (LC), allowing for the analysis of complex mixtures.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) : In MALDI, the analyte is co-crystallized with a matrix material on a target plate. researchgate.net A pulsed laser is used to desorb and ionize both the matrix and the analyte, with the matrix facilitating the gentle ionization of the analyte molecules. creative-proteomics.com MALDI-MS is well-suited for high-throughput analysis and is often used with Time-of-Flight (TOF) mass analyzers. nih.gov

For this compound (C₈H₁₅NO₂), high-resolution mass spectrometry would be used to confirm its elemental composition by comparing the experimentally measured accurate mass to the calculated theoretical mass.

ParameterValue
Molecular FormulaC₈H₁₅NO₂
Average Molecular Weight157.21 g/mol
Monoisotopic Molecular Weight157.1103 Da
[M+H]⁺ (Protonated)158.1176 Da
[M+Na]⁺ (Sodiated)180.0995 Da

MS/MS for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. nih.gov This process provides valuable structural information and is the foundation of peptide sequencing. ncsu.edu

For an isolated this compound molecule, MS/MS analysis would reveal characteristic fragmentation patterns. Common losses for amino acids include the neutral loss of water (H₂O) and formic acid (CH₂O₂), as well as cleavage of the side chain. The fragmentation of the protonated molecule ([M+H]⁺) would likely involve the following pathways:

Loss of the carboxylic acid group : Cleavage resulting in the loss of COOH (45 Da).

Loss of the cyclopentyl side chain : Cleavage at the β-carbon, leading to the loss of the cyclopentyl group.

Sequential fragmentation : Further fragmentation of primary product ions.

This fragmentation data helps to unambiguously identify the compound, especially in complex mixtures. libretexts.orglibretexts.org

Precursor Ion (m/z)Proposed FragmentNeutral LossFragment m/z (Predicted)
158.12[M+H - H₂O]⁺18.01140.11
158.12[M+H - COOH]⁺45.00113.12
158.12[M+H - C₅H₉]⁺69.0789.05
113.12[M+H - COOH - NH₃]⁺17.0396.09

Vibrational Spectroscopy (IR, Raman) for Structural Insights

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (e.g., stretching, bending). mdpi.com For a vibration to be IR-active, it must result in a change in the molecule's dipole moment. IR is particularly sensitive to polar functional groups.

Raman Spectroscopy : Raman spectroscopy is a light-scattering technique. youtube.com When monochromatic light (from a laser) interacts with a molecule, most of it is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with a shift in frequency corresponding to the molecule's vibrational modes. For a vibration to be Raman-active, it must cause a change in the molecule's polarizability. Raman is often more sensitive to non-polar, symmetric bonds and skeletal vibrations. encyclopedia.pub

For this compound, IR and Raman spectra would provide clear signatures for its key functional groups. The analysis of the amide I and amide II bands in peptides containing this residue can also yield information about the peptide's secondary structure. nih.gov

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
O-H (Carboxylic Acid)Stretching2500-3300 (broad)Weak
N-H (Amine)Stretching3200-3500Weak
C-H (Aliphatic)Stretching2850-30002850-3000 (Strong)
C=O (Carboxylic Acid)Stretching1700-17251700-1725 (Weak)
C-O (Carboxylic Acid)Stretching1210-1320Moderate
C-N (Amine)Stretching1020-1250Moderate
C-C (Cyclopentyl)Skeletal VibrationsFingerprint RegionStrong

Computational Chemistry and Molecular Modeling

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that describes how the positions and velocities of the particles evolve. This allows for the exploration of the molecule's conformational space—the full range of three-dimensional shapes a molecule can adopt.

For a molecule such as DL-Cyclopentylalanine, which possesses a flexible cyclopentyl ring and a chiral center, MD simulations can reveal the preferred spatial arrangements (conformers) and the energy barriers between them. Understanding the conformational landscape is crucial as the biological activity of a molecule is often dictated by its three-dimensional structure.

Long-duration MD simulations, potentially on the scale of nanoseconds to microseconds, can capture the transitions between different conformational states. wustl.edu The analysis of these simulations can identify the most stable conformers and the relative populations of different states in various environments, such as in a vacuum or in an explicit solvent like water. wustl.edubiorxiv.org Techniques like replica-exchange molecular dynamics (REMD) and simulated tempering can be employed to enhance the sampling of the conformational landscape, ensuring a more thorough exploration. biorxiv.orgbiorxiv.org The data generated from these simulations, such as root-mean-square deviation (RMSD) and potential energy, can be used to construct free energy maps, providing a quantitative view of the molecule's flexibility and stability. biorxiv.org

Table 7.1: Parameters in Molecular Dynamics Simulations of Amino Acids
ParameterDescriptionRelevance to this compound
Force Field A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms.Determines the accuracy of the interactions between atoms in this compound. Common choices include AMBER, CHARMM, and OPLS. wustl.edu
Solvent Model Representation of the solvent environment (e.g., explicit water molecules or an implicit continuum model).Crucial for studying the behavior of this compound in a biological context, as solvent affects conformational preferences.
Simulation Time The total time duration for which the molecular motion is simulated.Longer simulation times are necessary to observe rare conformational changes and ensure adequate sampling of the conformational space. wustl.edu
Temperature & Pressure Thermodynamic conditions under which the simulation is run.These are controlled to mimic physiological or experimental conditions, influencing the molecule's dynamics.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules. koreascience.krmdpi.com Methods like Density Functional Theory (DFT) are powerful tools for calculating properties such as molecular orbital energies, electron density distribution, and the energies of different molecular states. nih.govnih.govarxiv.org

For this compound, quantum chemical calculations can provide a detailed understanding of its chemical properties. These calculations can determine the geometry of the lowest energy conformation (the ground state) and the energies of higher energy transition states, which are crucial for understanding reaction mechanisms. The distribution of electron density reveals the electron-rich and electron-poor regions of the molecule, indicating potential sites for electrophilic or nucleophilic attack.

Furthermore, these methods can be used to calculate various molecular descriptors that are related to reactivity, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. These calculations can also predict spectroscopic properties, such as NMR chemical shifts, which can be compared with experimental data to validate the computed structures. aps.org

Table 7.2: Properties of this compound from Quantum Chemical Calculations
PropertyDescriptionSignificance
Ground State Geometry The three-dimensional arrangement of atoms with the lowest possible energy.Represents the most stable conformation of the molecule and is the starting point for further analysis.
HOMO/LUMO Energies Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitability. mdpi.com
Electron Density The probability of finding an electron at a particular point in space.Reveals the distribution of charge within the molecule, highlighting polar regions and potential sites for interaction.
Mulliken Charges A method for estimating partial atomic charges.Provides insight into the electrostatic potential of the molecule and its ability to form non-covalent interactions.

Molecular Docking Studies for Ligand-Biomolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), such as a protein or a nucleic acid. nih.govyoutube.com This method is instrumental in drug discovery and molecular biology for understanding how a small molecule like this compound might interact with a biological target. nih.govmdpi.com

The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor. nih.gov A scoring function is then used to estimate the binding affinity for each pose, allowing for the identification of the most likely binding mode. The cyclopentyl group of this compound, being a bulky and hydrophobic moiety, is expected to play a significant role in its binding to receptors, likely fitting into hydrophobic pockets within the active site. nih.gov

Molecular docking studies can elucidate the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. mdpi.com For instance, a study on a cyclopentene-containing peptide demonstrated vital interactions between the cyclopentene (B43876) ring and key amino acid residues within the active sites of protein kinases. nih.gov Such insights are invaluable for structure-based drug design, enabling the rational modification of the ligand to improve its binding affinity and selectivity. The results from docking can be further refined and validated using more computationally intensive methods like MD simulations of the ligand-receptor complex. unipa.it

Table 7.3: Key Aspects of Molecular Docking with this compound
AspectDescriptionExample Application
Receptor Preparation Preparing the 3D structure of the target protein, which may involve adding hydrogen atoms and assigning charges.Modeling the interaction of this compound with an enzyme active site.
Ligand Preparation Generating a 3D conformation of this compound and assigning appropriate atom types and charges.Preparing the this compound molecule for docking into a G-protein coupled receptor (GPCR). plos.orgresearchgate.net
Docking Algorithm The search algorithm used to explore the conformational and orientational space of the ligand.Using algorithms like AutoDock or Glide to predict the binding mode of this compound.
Scoring Function A mathematical function used to estimate the binding free energy and rank different docking poses.Evaluating the predicted binding affinity of this compound to its target to identify the most stable complex. nih.gov

Predictive Modeling for Stereoselectivity and Activity

Predictive modeling, often employing machine learning and quantitative structure-activity relationship (QSAR) models, is used to forecast the biological activity or stereoselectivity of chemical compounds based on their molecular structure. arxiv.orgrsc.org These models are built by training algorithms on datasets of molecules with known activities or properties. mdpi.comnih.gov

In the context of this compound, predictive models could be developed for several purposes. For instance, QSAR models can correlate various molecular descriptors of this compound and its analogs with their observed biological activity. nih.govmdpi.comjksus.org These descriptors can be derived from quantum chemical calculations or other computational methods and can include electronic, steric, and hydrophobic properties. A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts.

Furthermore, machine learning models can be trained to predict the stereoselectivity of reactions used to synthesize chiral molecules like this compound. arxiv.org By analyzing the features of the reactants, catalysts, and reaction conditions, these models can predict the enantiomeric excess of a reaction, guiding the development of more efficient and selective synthetic routes. arxiv.org The understanding of stereoselectivity is often based on subtle differences in steric and electronic effects in competing reaction pathways. arxiv.org

Table 7.4: Applications of Predictive Modeling for this compound
Model TypeApplicationRequired Data
QSAR Predicting the biological activity (e.g., enzyme inhibition) of this compound derivatives.A dataset of related compounds with experimentally measured activities and calculated molecular descriptors. mdpi.com
Machine Learning for Stereoselectivity Predicting the enantiomeric or diastereomeric outcome of a synthetic reaction to produce a specific stereoisomer of Cyclopentylalanine.A dataset of reactions with known stereochemical outcomes, along with descriptors for substrates, reagents, and catalysts. arxiv.org
Classification Models Classifying this compound analogs as active or inactive against a particular biological target.A dataset of compounds with binary activity labels (active/inactive).
Regression Models Predicting a continuous activity value, such as IC50 or Ki, for derivatives of this compound.A dataset of compounds with continuous experimental activity data.

Future Perspectives and Emerging Research Avenues

Integration with Combinatorial Chemistry and High-Throughput Screening

The true potential of DL-Cyclopentylalanine can be significantly amplified through its integration with combinatorial chemistry and high-throughput screening (HTS). nih.govnih.gov Combinatorial chemistry allows for the rapid synthesis of large, diverse libraries of compounds by systematically combining a set of building blocks. americanpeptidesociety.org The inclusion of non-natural amino acids like this compound into these libraries vastly expands the accessible chemical space, enabling the exploration of novel molecular architectures. nih.govnih.gov

By incorporating this compound, chemists can introduce conformational constraints and increased hydrophobicity into peptide libraries. This is particularly valuable for targeting protein-protein interactions, which often involve large, flat, and hydrophobic surfaces that are challenging for traditional small molecules to bind. bmglabtech.com HTS platforms, capable of screening millions of compounds against a biological target, can then be used to rapidly identify "hits" from these libraries. nih.gov The unique structure of the cyclopentyl group can enhance binding affinity and specificity for target proteins. myskinrecipes.com

The process typically involves solid-phase synthesis using a "split-and-pool" method to generate one-bead-one-compound (OBOC) libraries. researchgate.net Each bead in the library carries a unique peptide sequence containing this compound at one or more positions. These libraries can then be screened against targets of interest, such as enzymes or receptors, to find compounds with high affinity.

Table 1: Application of this compound in Combinatorial Approaches

TechniqueRole of this compoundDesired Outcome
Combinatorial Peptide Libraries Introduction of steric bulk and hydrophobicity.Discovery of peptides with enhanced binding to challenging targets (e.g., protein-protein interfaces). americanpeptidesociety.orgresearchgate.net
High-Throughput Screening (HTS) Component of diverse compound libraries to increase structural variety.Identification of novel hit compounds with specific biological activities. bmglabtech.com
Peptidomimetic Scaffolds Serves as a rigid scaffold to mimic peptide secondary structures.Development of more stable and orally bioavailable drug candidates.

Novel Synthetic Methodologies for Complex Analogs

While this compound itself is a valuable molecule, its true versatility lies in the potential to create more complex analogs. Future research will focus on developing novel synthetic methodologies to functionalize both the cyclopentyl ring and the amino acid backbone. These methods will enable the creation of sophisticated molecular probes, constrained peptides, and multifunctional drug candidates. nih.govnih.gov

Advanced synthetic strategies that could be applied include:

C-H Activation: Direct functionalization of the C-H bonds on the cyclopentyl ring would allow for the introduction of a wide range of substituents (e.g., hydroxyl, amino, or fluorescent tags) without a lengthy protecting group and activation sequence. This provides a direct path to novel analogs.

Ring-Closing Metathesis (RCM): This powerful reaction could be used to synthesize cyclopentylalanine derivatives with defined stereochemistry and substitution patterns, starting from acyclic precursors. researchgate.net

Multicomponent Reactions: Strategies like the Ugi or Passerini reactions could be employed to rapidly assemble complex structures incorporating the this compound scaffold in a single step, generating libraries of highly diverse analogs.

These advanced synthetic routes will facilitate the creation of derivatives with tailored properties, such as improved solubility, enhanced target affinity, or the ability to covalently bind to a biological target. uq.edu.aubeilstein-journals.org

Table 2: Potential Synthetic Modifications of this compound

Modification SiteSynthetic StrategyPotential New Functionality
Cyclopentyl Ring C-H Activation, Catalytic Cross-CouplingAttachment of reporter groups, introduction of additional binding motifs, alteration of solubility.
Amine/Carboxylic Acid Peptide Coupling, Acylation, EsterificationIncorporation into peptides, conjugation to probes, prodrug development.
α-Carbon Asymmetric Synthesis, AlkylationCreation of stereochemically complex analogs with constrained conformations.

Applications in Advanced Chemical Biology Probes and Tools

Chemical probes are essential small molecules used to study and manipulate biological systems. nih.govyoutube.com The incorporation of this compound into these probes can offer significant advantages. Its bulky, hydrophobic side chain can be used to probe specific binding pockets in proteins that are not well-recognized by natural amino acids. Furthermore, its metabolic stability compared to natural amino acids makes it an excellent candidate for probes intended for use in living cells or organisms. researchgate.net

Future applications in this area include:

Affinity-Based Probes: this compound can be incorporated into peptides or small molecules designed to bind to a specific protein target. The addition of a reporter tag (like biotin (B1667282) or a fluorophore) allows for the detection, isolation, and identification of the target protein.

Photo-crosslinking Probes: By synthetically modifying the cyclopentyl ring with a photoreactive group (e.g., a diazirine or benzophenone), researchers can create probes that form a covalent bond with their target protein upon exposure to UV light. This allows for the permanent labeling and identification of binding partners.

Conformationally Locked Peptides: The steric bulk of the cyclopentyl group can be used to force a peptide into a specific bioactive conformation, increasing its affinity and selectivity for its target. nih.gov This is a powerful tool for studying receptor signaling and enzyme mechanisms. nih.gov

The development of such advanced tools will provide researchers with new ways to investigate complex biological processes and validate novel drug targets. chemicalprobes.orgrsc.org

Exploration of Unconventional Biological Roles

Beyond its use as a building block for targeted ligands, future research may uncover unconventional biological roles for this compound and its derivatives. As a non-natural amino acid, it is not incorporated into proteins through the normal translation machinery, meaning its effects are likely to be mediated through other mechanisms. nih.gov

Emerging areas of investigation could include:

Modulation of Allosteric Sites: The unique shape and size of the cyclopentyl group may allow molecules containing it to bind to allosteric sites on enzymes or receptors. Allosteric modulation offers a way to fine-tune protein activity rather than simply turning it on or off, which can lead to more subtle and desirable therapeutic effects.

Disruption of Protein-Protein Interactions: As mentioned, the hydrophobicity of the cyclopentyl side chain makes it well-suited for interfering with the large, greasy interfaces that mediate many protein-protein interactions, which are implicated in a wide range of diseases. researchgate.net

Induction of Novel Cellular Phenotypes: High-content screening of cells treated with this compound-containing compounds could reveal unexpected effects on cellular processes like morphology, differentiation, or signaling pathways, opening up entirely new avenues for therapeutic intervention. nih.gov

The exploration of these less conventional roles requires an open-minded approach, combining phenotypic screening with advanced mechanistic studies to uncover novel biological activities and potential therapeutic applications for this versatile compound. researchgate.netwustl.edu

Q & A

Q. What are the established synthetic pathways for DL-Cyclopentylalanine, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound is typically synthesized via ring-opening reactions of cyclopentene derivatives with amino acid precursors. Key parameters include temperature (optimized between 60–80°C), solvent polarity (e.g., aqueous vs. organic phases), and catalysts (e.g., palladium or enzymatic systems). For reproducibility, document stoichiometric ratios and purification steps (e.g., HPLC or recrystallization). Characterization should include 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry to confirm stereochemistry and purity .

Q. How can researchers validate the identity of this compound in novel experimental contexts?

Methodological Answer: Use comparative spectral databases (e.g., SciFinder or Web of Science) to cross-reference NMR and IR spectra with published data. For novel derivatives, employ X-ray crystallography or computational modeling (DFT) to resolve stereochemical ambiguities. Always include purity metrics (e.g., ≥95% by HPLC) and elemental analysis in supplementary materials .

Q. What are the best practices for integrating this compound into peptide synthesis protocols?

Methodological Answer: Optimize coupling reagents (e.g., HBTU/DIPEA) and protect/deprotect strategies for the cyclopentyl group, which may sterically hinder reactivity. Monitor reaction progress via LC-MS and validate incorporation via Edman degradation or MALDI-TOF. Include negative controls (e.g., omitting the amino acid) to rule out nonspecific binding .

Advanced Research Questions

Q. How do stereochemical variations in this compound impact its biological activity in enzyme inhibition studies?

Methodological Answer: Design enantiomerically pure D- and L-forms using chiral chromatography or asymmetric synthesis. Compare IC50_{50} values across isoforms of target enzymes (e.g., proteases) via kinetic assays. Use molecular docking simulations to correlate activity with binding pocket interactions. Address contradictions in data by testing under varied pH and ionic strength conditions .

Q. What strategies resolve contradictions in thermodynamic stability data for this compound derivatives?

Methodological Answer: Replicate studies using identical instrumentation (e.g., DSC for melting points) and calibrate against reference standards. Perform meta-analyses of published datasets to identify outliers or methodological inconsistencies. For conflicting computational vs. experimental results, validate force fields (e.g., AMBER vs. CHARMM) and solvent models .

Q. How can researchers design in vivo studies to assess this compound’s pharmacokinetics while minimizing off-target effects?

Methodological Answer: Use radiolabeled 14C^{14}C-DL-Cyclopentylalanine to track biodistribution in model organisms. Pair with metabolomics (LC-MS/MS) to identify degradation products. Control for species-specific metabolism by comparing murine and primate models. Predefine exclusion criteria for abnormal organ toxicity in study protocols .

Data Analysis & Reproducibility

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity assays?

Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes to contextualize biological significance. For non-Gaussian distributions, employ nonparametric tests (e.g., Kruskal-Wallis) .

Q. How should researchers document synthetic protocols to ensure reproducibility across labs?

Methodological Answer: Adhere to FAIR principles: Provide step-by-step procedures, raw spectral data, and instrument calibration details in supplementary files. Use IUPAC nomenclature and SI units. For critical steps (e.g., catalyst activation), include troubleshooting notes and failure case examples .

Literature & Knowledge Gaps

What unresolved questions exist regarding this compound’s role in modulating membrane permeability?

Methodological Answer: Current gaps include its interaction with lipid bilayers under physiological shear stress. Propose studies using surface plasmon resonance (SPR) or fluorescence anisotropy to quantify partitioning kinetics. Contrast with structurally similar analogs (e.g., DL-Cyclohexylalanine) to isolate cyclopentyl-specific effects .

Q. How can systematic reviews identify biases in existing this compound research?

Methodological Answer: Conduct PRISMA-guided reviews to map publication trends and experimental methodologies. Use tools like ROBIS to assess risk of bias in in vitro vs. in vivo studies. Highlight underreported variables (e.g., batch-to-batch variability in commercial samples) as priorities for future standardization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.